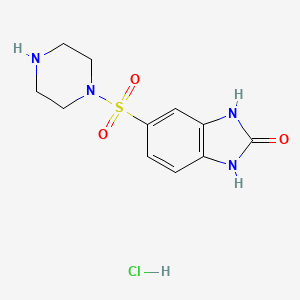

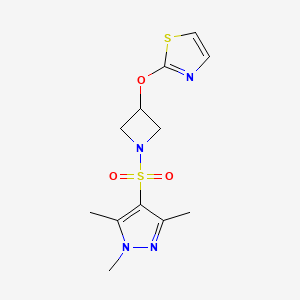

![molecular formula C10H14N2O5 B2459197 5-[[(tert-Butoxycarbonyl)amino]methyl]isoxazole-3-carboxylic acid CAS No. 138742-19-5](/img/structure/B2459197.png)

5-[[(tert-Butoxycarbonyl)amino]methyl]isoxazole-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“5-[[(tert-Butoxycarbonyl)amino]methyl]isoxazole-3-carboxylic acid” is a chemical compound with a linear formula of C14H21O4N3 . It is a solid substance . The tert-butyloxycarbonyl (BOC) group is a protecting group used in organic synthesis .

Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES stringO=C(OC(C)(C)C)NC(C1)CCC2=C1C(C(O)=O)=NN2C . The InChI key is JSIQGCWNCIBRON-UHFFFAOYSA-N . Physical And Chemical Properties Analysis

This compound is a solid . The molecular weight is 359.42 . The IUPAC name is(E)-5-(2,3-bis(tert-butoxycarbonyl)guanidino)pentanoic acid .

科学的研究の応用

Heterocyclic Amino Acid Synthesis

One area of application for compounds related to 5-[[(tert-Butoxycarbonyl)amino]methyl]isoxazole-3-carboxylic acid is in the synthesis of heterocyclic amino acids. For instance, the synthesis of Methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate involved a functionalized heterocyclic amino acid obtained via [3+2] cycloaddition. This compound's structure was confirmed through detailed NMR spectroscopic experiments, HRMS, and elemental analysis (Dzedulionytė et al., 2021).

Novel Cyclization Routes

Another application is found in the development of novel routes for synthesizing substituted 3-isoxazolols. N, O-diBoc-protected beta-keto hydroxamic acids can be synthesized and cyclized to 5-substituted 3-isoxazolols without byproduct formation. This was presented in a versatile three-step procedure converting carboxylic acid derivatives into acyl Meldrum's acids, leading to the N, O-diBoc-protected beta-keto hydroxamic acids, which upon treatment with hydrochloric acid, cyclized to the corresponding 5-substituted 3-isoxazolols (Sørensen et al., 2000).

Synthesis of Bioisosteres

The compound also finds use in the synthesis of bioisosteres for potent NMDA receptor antagonists. This involves synthesizing 5-substituted 3-(diethoxyphosphoryl)isoxazoles and -2-isoxazolines by 1,3-dipolar cycloaddition of (diethoxyphosphoryl)formonitrile oxide to monosubstituted alkynes and alkenes. Applying this methodology to an N-(tert-butoxycarbonyl)-substituted allylglycine methyl ester, researchers prepared the precursors of two diastereomeric 3-phosphono-2-isoxazolin-5-yl-substituted amino acids (Conti et al., 2009).

Synthesis of Dipeptide Analogues

The synthesis of tert-butyloxycarbonyl amino acid 4-nitroanilides, including non-proteinogenic amino acids, is another application. This process involves extending amino acid 4-nitroanilides to corresponding dipeptide 4-nitroanilides with tert-butyloxycarbonyl-(S)-alanine (Schutkowski et al., 2009).

特性

IUPAC Name |

5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,2-oxazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O5/c1-10(2,3)16-9(15)11-5-6-4-7(8(13)14)12-17-6/h4H,5H2,1-3H3,(H,11,15)(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOYQJZMQGBWPOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC(=NO1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[[(tert-Butoxycarbonyl)amino]methyl]isoxazole-3-carboxylic acid | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-chlorobenzyl)-8-fluoro-5-(3-fluorobenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2459117.png)

![N-{3-methyl-4-[(4-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}piperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B2459120.png)

![Lithium;6-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B2459123.png)

![4-Bromo-10-(3,5-dimethylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2459124.png)

![5-(furan-2-yl)-7-methoxy-2-phenyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2459126.png)

![(Z)-4-(diethylamino)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2459132.png)

![3-[4-(Difluoromethyl)-5-methyltriazol-1-yl]benzoic acid](/img/structure/B2459135.png)